molecular formula C12H6Cl4 B1594518 2,3',4',6-Tetrachlorobiphenyl CAS No. 41464-46-4

2,3',4',6-Tetrachlorobiphenyl

Cat. No. B1594518
CAS RN: 41464-46-4
M. Wt: 292 g/mol
InChI Key: WYVBETQIUHPLFO-UHFFFAOYSA-N
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Description

2,3’,4’,6-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Molecular Structure Analysis

The molecular formula of 2,3’,4’,6-Tetrachlorobiphenyl is C12H6Cl4. It has an average molecular mass of 291.988 g/mol and a monoisotopic mass of 289.922 g/mol . The structure consists of two benzene rings (biphenyl) with four chlorine atoms attached at the 2, 3’, 4’, and 6 positions .


Physical And Chemical Properties Analysis

2,3’,4’,6-Tetrachlorobiphenyl is a solid under normal conditions. It’s part of a group of compounds known as PCBs, which are typically oily liquids or solids that are colorless to light yellow .

Scientific Research Applications

Persistent Organic Pollutant

2,3’,4’,6-Tetrachlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to degradation through photolytic, biological, or chemical processes. They can have a significant impact on health and the environment as they persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .

Endocrine Disruptor

This compound is also known to act as an endocrine disruptor . Endocrine disruptors are compounds that can disrupt the functions of the endocrine (hormone) system .

Enantioselective Hydroxylation

Research has shown differences in enantioselective hydroxylation of 2,2′,3,6-tetrachlorobiphenyl (CB45) by human and rat CYP2B subfamilies . This suggests that the compound can be metabolized differently in different species, which is important for understanding its environmental fate and toxicological effects .

Biotransformation in Plants

There is evidence that certain plants can biotransform 2,3’,4’,6-Tetrachlorobiphenyl. For example, hybrid poplar was found to be able to hydroxylate CB77, a similar compound . This suggests that plants could play a role in the environmental remediation of this compound .

Metabolite Analysis

The compound can be used in metabolite analysis studies. For instance, it has been used to study the production of mono-hydroxylated tetrachloro, mono-hydroxylated trichloro, and di-hydroxylated tetrachloro metabolites by human CYP2B6 and rat CYP2B1 .

Environmental Monitoring

Due to its persistence and potential for bioaccumulation, 2,3’,4’,6-Tetrachlorobiphenyl can be used as an indicator compound in environmental monitoring studies .

Safety And Hazards

Exposure to 2,3’,4’,6-Tetrachlorobiphenyl should be avoided. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation. In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

Future Directions

Future research on 2,3’,4’,6-Tetrachlorobiphenyl and other PCBs will likely focus on further understanding their environmental fate, toxicity, and mechanisms of action. Additionally, developing effective methods for the remediation of PCB-contaminated sites is a significant area of ongoing research .

properties

IUPAC Name

1,2-dichloro-4-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-5-4-7(6-11(8)16)12-9(14)2-1-3-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVBETQIUHPLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074154
Record name 2,3',4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4',6-Tetrachlorobiphenyl

CAS RN

41464-46-4
Record name 2,3′,4′,6-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4',6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4',6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JU58G586T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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